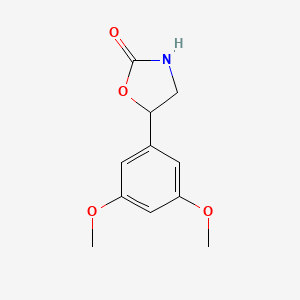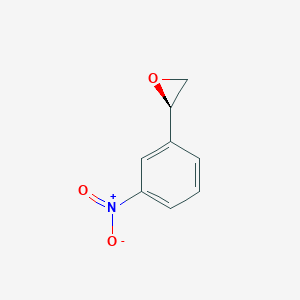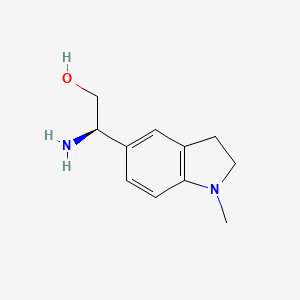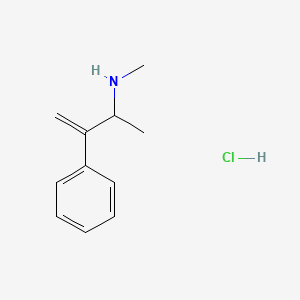
1-Amino-3-(4-ethylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(4-ethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-ethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic approaches due to their efficiency and sustainability. These methods often employ transaminases, amine dehydrogenases, or imine reductases to achieve the desired enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(4-ethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of 1-Amino-3-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases and dehydrogenases, leading to the formation of various biologically active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethylphenyl group.
2-Amino-3-(1h-Indol-3-Yl)-Propan-1-Ol: Another amino alcohol with an indole moiety instead of the ethylphenyl group
Uniqueness
1-Amino-3-(4-ethylphenyl)propan-2-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in the synthesis of complex pharmaceutical compounds .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-amino-3-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(13)8-12/h3-6,11,13H,2,7-8,12H2,1H3 |
InChI-Schlüssel |
JBHWVHHQBFXXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)


![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)


